Product packaging for 2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine(Cat. No.:)

2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine

Cat. No.: B12959225
M. Wt: 121.14 g/mol
InChI Key: DNHMZKOZPUZMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fused Heterocyclic Systems in Modern Medicinal and Synthetic Chemistry

Fused heterocyclic systems, which consist of two or more rings sharing at least two atoms, are integral to the development of modern pharmaceuticals and functional materials. Their rigid, three-dimensional structures provide a unique scaffold that can interact with biological targets with high specificity. The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into these fused rings introduces a range of electronic properties, hydrogen bonding capabilities, and potential for diverse functionalization. This versatility makes them privileged structures in drug discovery, with numerous approved drugs containing fused heterocyclic cores.

Overview of the Pyrrolo[2,3-d]pyridazine Ring System and its Structural Variants

The pyrrolo[2,3-d]pyridazine ring system is a bicyclic heteroaromatic compound formed by the fusion of a pyrrole (B145914) ring and a pyridazine (B1198779) ring. The parent, fully aromatic compound is known as 1H-pyrrolo[2,3-d]pyridazine. The arrangement of nitrogen atoms in this scaffold gives rise to several positional isomers, each with distinct electronic and chemical properties.

Structural variants of the pyrrolo[2,3-d]pyridazine system include isomers where the pyrrole and pyridazine rings are fused in different orientations, such as pyrrolo[3,2-d]pyridazine, pyrrolo[3,4-d]pyridazine, and the N-bridgehead pyrrolo[1,2-b]pyridazine (B13699388). arkat-usa.org Further diversity is introduced through substitution on the carbon and nitrogen atoms of the rings.

The focus of this article, 2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine , represents a saturated analogue of the parent 1H-pyrrolo[2,3-d]pyridazine. The saturation of the C2-C3 bond in the pyrrole ring transforms the planar, aromatic system into a more flexible, three-dimensional structure. This change significantly alters the molecule's shape, polarity, and hydrogen-bonding capacity, thereby offering a different profile for potential biological interactions compared to its aromatic counterpart. While research on the fully aromatic pyrrolo[2,3-d]pyrimidine scaffold is more extensive, particularly in the context of kinase inhibitors, the dihydrogenated pyridazine-fused analogue remains a less charted territory. mdpi.com

Research Context and Scope of the this compound Moiety in Scholarly Investigations

The scientific literature on the specific this compound moiety is notably sparse. Much of the existing research focuses on the broader class of pyrrolopyridazines and their various isomers and derivatives. For instance, studies have described the synthesis and biological evaluation of various pyrrolo[2,3-d]pyridazine derivatives, often exploring their potential as anticancer or anti-inflammatory agents. rsc.org

A recent synthetic route to the parent pyrrolo[2,3-d]pyridazines starts from 4-aroyl pyrroles. rsc.org This method involves a Vilsmeier-Haack reaction followed by condensation with hydrazines. rsc.org The synthesis of the fully aromatic 1H-pyrrolo[2,3-d]pyridazine can be achieved by the reaction of 1H-pyrrole-2-carbaldehyde with hydrazine (B178648) hydrate (B1144303). rsc.org

Given the established routes to the aromatic 1H-pyrrolo[2,3-d]pyridazine, the synthesis of its 2,3-dihydro derivative could plausibly be achieved through catalytic hydrogenation. This standard synthetic transformation would reduce the double bond in the pyrrole ring, leading to the desired saturated scaffold. However, specific documented examples of this transformation for this exact isomer are not readily found in the current body of literature, highlighting a gap in the exploration of this particular heterocyclic system.

The potential applications of this compound can be inferred from the activities of structurally related compounds. For example, derivatives of the isomeric 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have been investigated as potential antileishmanial agents. rsc.org This suggests that the introduction of a dihydro-pyrrole fused to a nitrogen-containing aromatic ring can lead to biologically active molecules.

The limited research on this compound presents an opportunity for new avenues of investigation in medicinal and synthetic chemistry. The unique stereochemistry and conformational flexibility of this scaffold compared to its aromatic precursor could lead to the discovery of novel compounds with unique biological activities.

Interactive Data Table: Properties of Pyrrolo[2,3-d]pyridazine and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
1H-Pyrrolo[2,3-d]pyridazineC₆H₅N₃119.12271-35-2
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridineC₇H₈N₂120.15760919-39-9
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochlorideC₇H₉ClN₂156.61651558-58-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3 B12959225 2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine

InChI

InChI=1S/C6H7N3/c1-2-7-6-4-9-8-3-5(1)6/h3-4,7H,1-2H2

InChI Key

DNHMZKOZPUZMII-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CN=NC=C21

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydro 1h Pyrrolo 2,3 D Pyridazine and Its Derivatives

Strategies for Constructing the 2,3-Dihydro-1H-pyrrolo[2,3-d]pyridazine Core

Key strategies for assembling the fundamental bicyclic structure involve building the second ring onto a suitable precursor through cyclization reactions.

A primary and effective method for synthesizing the pyrrolo[2,3-d]pyridazine system is the cyclocondensation of a pyrrole (B145914) bearing two adjacent electrophilic centers with a bifunctional nucleophile, most commonly hydrazine (B178648). A new synthetic route has been developed starting from 4-aroyl pyrroles. researchgate.netnih.gov This process involves a Vilsmeier-Haack reaction to install a formyl group at the adjacent position, creating a pyrrole-2,3-dicarbonyl intermediate. researchgate.netnih.gov Subsequent condensation with hydrazine or its derivatives efficiently closes the pyridazine (B1198779) ring. researchgate.netnih.gov

A general procedure involves reacting a suitable 1H-pyrrole-2-carbaldehyde with hydrazine hydrate (B1144303) in ethanol (B145695). The reaction mixture is stirred overnight, leading to the precipitation of the desired pyrrolo[2,3-d]pyridazine product. rsc.org This approach is notable for its operational simplicity and the direct formation of the fused heterocyclic system. rsc.org The mechanism of the reaction between the pyrrole-2,3-dicarbonyl intermediate and phenylhydrazine (B124118) has been studied using DFT calculations to confirm the formation of one of two possible isomers. nih.gov

Table 1: Cyclocondensation Synthesis of Pyrrolo[2,3-d]pyridazines

Starting Material Reagents Conditions Product Ref
1H-Pyrrole-2-carbaldehyde Hydrazine hydrate, Ethanol Stirred overnight, room temp. Pyrrolo[2,3-d]pyridazine rsc.org
1H-Pyrrole-2-carbaldehyde Phenyl hydrazine, Ethanol, then HCl Stir overnight, then reflux Pyrrolo[2,3-d]pyridazin-5-ium chloride rsc.org
4-Aroyl-1H-pyrrole 1. Vilsmeier-Haack Reagents; 2. Hydrazine Sequential reaction Substituted Pyrrolo[2,3-d]pyridazine researchgate.netnih.gov

Ring-closing metathesis (RCM) has been established as a powerful tool for the synthesis of various aromatic heterocycles, including pyridazines for the first time via this method. rsc.org This strategy involves the RCM of a linear precursor containing two appropriately positioned double bonds, followed by an elimination step to achieve aromatization. rsc.org While not specifically demonstrated for the pyrrolo[2,3-d]pyridazine system in the available literature, this methodology represents a potential pathway from acyclic precursors.

More direct examples involve the intramolecular cyclization of functionalized pyrroles. The synthesis starting from 4-aroylpyrroles, which are formylated and then cyclized with hydrazine, can be viewed as a ring closure approach starting from a simpler, non-fused pyrrole precursor. researchgate.netnih.gov

The most direct annulation strategy involves building the pyridazine ring onto a pre-existing pyrrole. The method developed by Efimov et al., which starts with various substituted 4-aroylpyrroles, exemplifies this approach. researchgate.netrsc.org By first introducing a second carbonyl function via a Vilsmeier-Haack reaction, the pyrrole is primed for annulation through condensation with hydrazine. researchgate.net

Alternatively, related fused systems can be constructed by forming the pyridazine ring onto other heterocyclic scaffolds. For instance, a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives was synthesized through the annulation of a 2-pyridone pattern. rsc.org This highlights a broader strategy where the pyridazine ring is appended to a suitable heterocyclic precursor to generate the desired fused core. rsc.org

Functionalization and Derivatization Techniques on the Core Scaffold

Once the pyrrolo[2,3-d]pyridazine core is assembled, further derivatization is crucial for tuning its properties.

While specific studies on the regioselective functionalization of the this compound scaffold are limited in the provided search results, methods developed for isomeric and analogous systems offer significant insights. For the related 7-azaindazole (1H-pyrrolo[2,3-b]pyridine) scaffold, regioselective C-H oxidative arylation at the C6-position has been achieved using palladium catalysis, facilitated by N-oxide activation. researchgate.net A general and mild procedure for the selective alkylation of 7-azaindazoles at the N7 position using alkyl halides without the need for acid or base additives has also been reported. acs.org

Furthermore, regioselective functionalization of the pyrazolo[1,5-a]pyridine (B1195680) scaffold has been accomplished using specialized magnesium and zinc bases (TMP = 2,2,6,6-tetramethylpiperidyl). nih.gov These techniques allow for directed metalation and subsequent reaction with electrophiles to introduce substituents at specific positions. nih.gov For 6-azaindazoles, methods for regioselective arylation at the α-carbon of the pyridone moiety and C-3 functionalization via N-sulfonamide rearrangement have been developed, enabling the elaboration of the fragment at different vectors. nih.gov These advanced methods for related azaindole-type heterocycles suggest potential pathways for the regioselective substitution on the pyrrolo[2,3-d]pyridazine core.

Table 2: Regioselective Functionalization Strategies on Analogous Scaffolds

Scaffold Position Method Reagents Ref
7-Azaindazole C6 C-H Arylation Pd catalyst, N-oxide activation researchgate.net
7-Azaindazole N7 Alkylation Alkyl halides, Butanone acs.org
Pyrazolo[1,5-a]pyridine Various Metalation-Functionalization Mg- and Zn-TMP bases, Electrophiles nih.gov
6-Azaindazole C3 N-Sulfonamide Rearrangement Base-mediated N-C migration nih.gov

The development of stereoselective synthetic routes to chiral derivatives of this compound is an area with limited specific examples in the surveyed literature. However, the broader field of heterocyclic chemistry provides robust strategies that could be adapted for this purpose.

For example, organocatalytic domino reactions have been successfully employed for the stereoselective synthesis of chiral dihydropyrano[2,3-c]pyrazoles, which are structurally related fused heterocycles. metu.edu.tr This approach utilizes bifunctional organocatalysts to control the stereochemical outcome of multicomponent reactions. metu.edu.tr Similarly, the stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones has been achieved through diastereoselective or enantioselective lithiation followed by further transformations. nih.govresearchgate.net These methods demonstrate that chiral induction in fused heterocyclic systems is feasible and suggest that similar organocatalytic or substrate-controlled approaches could potentially be applied to generate chiral this compound derivatives.

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of pyrrolo[2,3-d]pyridazine derivatives is highly dependent on the careful optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, catalyst, reaction temperature, and the nature of the starting materials.

A notable synthetic route involves the condensation of 4-aroyl-1H-pyrrole-2,3-diones with hydrazines. researchgate.net The choice of hydrazine derivative and the reaction solvent can significantly influence the yield of the resulting pyrrolo[2,3-d]pyridazine. For instance, the reaction of 1H-pyrrole-2-carbaldehyde with hydrazine hydrate in ethanol can be stirred overnight, leading to the formation of the desired product upon precipitation. nih.gov

In the synthesis of related dihydropyrrolopyridazine systems, catalyst-free conditions have been employed. For example, the synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines has been achieved through a tandem hydroamination-SNAr sequence under mild, catalyst-free conditions, affording products in moderate to high yields. nih.gov

The synthesis of pyrrolo[1,2-b]pyridazines, an isomeric system, has been achieved through 1,3-dipolar cycloaddition reactions. The in-situ generation of mesoionic oxazolo-pyridazinones, which act as 1,3-dipoles, from 3(2H)pyridazinone acids using acetic anhydride (B1165640) at elevated temperatures (90 °C) has been reported. nih.gov The subsequent reaction with acetylenic dipolarophiles yields the pyrrolo[1,2-b]pyridazine (B13699388) derivatives. The yields for these cycloaddition reactions are reported to be in the range of 41–52%. nih.gov

The following table summarizes the optimization of reaction conditions for the synthesis of various pyrrolo-pyridazine derivatives, based on available research findings.

Table 1: Optimization of Reaction Conditions for the Synthesis of Pyrrolo-pyridazine Derivatives

Starting Material(s) Reagents/Catalyst Solvent Temperature (°C) Time (h) Product Yield (%) Reference
1H-Pyrrole-2-carbaldehyde, Hydrazine hydrate None Ethanol Room Temp Overnight Pyrrolo[2,3-d]pyridazine Not specified nih.gov
1H-Pyrrole-2-carbaldehyde, Phenyl hydrazine, HCl None Ethanol Reflux 1-6 Pyrrolo[2,3-d]pyridazin-5-ium chloride Not specified nih.gov
3(2H)pyridazinone acids, Methyl/ethyl propiolate Acetic anhydride Acetic anhydride 90 3-4 Pyrrolo[1,2-b]pyridazine derivatives 41-52 nih.gov

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms for the formation of 2,3-dihydro-1H-pyrrolo[2,3-d]pyridazines is essential for controlling the reaction outcome and designing more efficient synthetic routes. Mechanistic studies often employ a combination of experimental techniques, such as the isolation and characterization of intermediates, and computational methods like Density Functional Theory (DFT) calculations.

A plausible mechanistic pathway for the formation of pyrrolo[2,3-d]pyridazines from 4-aroyl-1H-pyrrole-2,3-diones involves an initial condensation with hydrazine. researchgate.net DFT calculations have been used to model the reaction between a pyrrolo-2,3-dicarbonyl compound and phenylhydrazine. These theoretical studies help to elucidate the optimized structures of transition states and intermediates, thereby confirming the formation of one of two possible isomers. researchgate.net The initial step is the formation of a hydrazone at one of the carbonyl groups of the pyrrole substrate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic pyrrolo[2,3-d]pyridazine ring system. The calculations can predict the most likely site of initial hydrazone formation and the energy barriers associated with the cyclization step.

For the synthesis of the isomeric pyrrolo[1,2-b]pyridazines via 1,3-dipolar cycloaddition, the proposed mechanism involves the initial formation of a bicyclic mesoionic 1,3-dipole (an oxazolo-pyridazinone) from a 3(2H)pyridazinone acid in the presence of acetic anhydride. nih.gov This mesoionic species then reacts as a 1,3-dipole with an acetylenic dipolarophile. The reaction proceeds through a tricyclic intermediate which, under the reaction conditions, eliminates a molecule of carbon dioxide to afford the final pyrrolo[1,2-b]pyridazine product. nih.gov NMR analysis of the crude reaction product has been used to confirm the regioselectivity of the cycloaddition, indicating that the reaction proceeds via a specific orientation of the dipole and dipolarophile. nih.gov

In a different mechanistic scenario, the formation of pyridazines from β-chlorovinyl thiohydrazones has been shown to proceed via a 6π-electrocyclization of a thiohydrazone-derived 2,3-diazatriene intermediate. researchgate.net This type of pericyclic reaction is a powerful tool in the synthesis of six-membered rings. The reaction is believed to be autocatalytic, accelerated by the formation of an acid during the reaction, which has been demonstrated through ¹H NMR monitoring. researchgate.net While this study does not directly involve a pyrrole substrate, the principle of electrocyclization could be a viable mechanistic pathway in related syntheses of fused pyridazine systems.

Structural Elucidation and Conformational Analysis of 2,3 Dihydro 1h Pyrrolo 2,3 D Pyridazine Compounds

Spectroscopic Characterization Techniques for Structure Assignment

Spectroscopic methods are fundamental tools for the elucidation of molecular structures. For pyrrolopyridazine systems, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide complementary information, leading to an unambiguous structure assignment. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom in the 2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine core can be mapped out.

In the ¹H NMR spectrum , the protons of the dihydro-pyrrole ring are expected to appear as aliphatic signals, typically multiplets due to spin-spin coupling, while the protons on the pyridazine (B1198779) ring will resonate in the aromatic region. The N-H proton of the pyrrole (B145914) ring will appear as a distinct, often broad, signal whose chemical shift can be sensitive to solvent and concentration. For instance, in related pyrrolopyridazine derivatives, protons of the pyridazine moiety appear as doublets in the aromatic region (e.g., δ 6.82 and 7.72 ppm), while methylene (B1212753) protons show characteristic signals in the aliphatic region. mdpi.com

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts differentiate between sp²-hybridized carbons of the aromatic pyridazine ring and the sp³-hybridized carbons of the dihydro-pyrrole ring. The positions of the signals are influenced by the electronegativity of the adjacent nitrogen atoms. In similar heterocyclic systems, pyridazine ring carbons have been observed at shifts such as δ 159.7–160.1 ppm, while aliphatic carbons appear further upfield. mdpi.com

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for confirming the connectivity of the entire molecular framework. nih.govresearchgate.net

COSY experiments establish ¹H-¹H coupling relationships, confirming adjacent protons.

HSQC correlates directly bonded ¹H and ¹³C atoms.

HMBC reveals long-range couplings between ¹H and ¹³C atoms (typically over 2-3 bonds), which is crucial for piecing together the bicyclic ring system and assigning quaternary carbons. researchgate.net

Table 1: Predicted NMR Data for the this compound Core Note: These are predicted chemical shift ranges based on data from analogous structures. Actual values may vary based on solvent and substitution.

Atom Technique Predicted Chemical Shift (δ, ppm) Notes
Pyridazine-H ¹H NMR 7.0 - 9.0 Aromatic region, multiplicity depends on substitution. mdpi.comchemicalbook.com
Pyrrole-NH ¹H NMR 8.0 - 12.0 Typically a broad singlet, position is solvent dependent. nih.gov
CH₂ (C2, C3) ¹H NMR 2.5 - 4.5 Aliphatic region, likely complex multiplets. nih.gov
Pyridazine-C ¹³C NMR 110 - 160 Aromatic region, influenced by nitrogen atoms. mdpi.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretching: A moderate to sharp band in the region of 3200-3500 cm⁻¹ corresponding to the N-H group of the pyrrole ring. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydro-pyrrole ring appear just below 3000 cm⁻¹. researchgate.net

C=N and C=C Stretching: A series of bands in the 1400-1650 cm⁻¹ region are characteristic of the pyridazine ring, arising from the stretching vibrations of the C=N and C=C bonds. researchgate.netresearchgate.net

C-N Stretching: These vibrations are typically found in the fingerprint region, between 1240 and 1350 cm⁻¹. researchgate.net

The absence of strong absorptions in certain regions can also be informative. For example, the absence of a strong carbonyl (C=O) band around 1700 cm⁻¹ confirms that the compound does not exist in an oxidized pyridazinone form. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Pyrrole N-H Stretch 3200 - 3500 nih.gov
Aromatic C-H Stretch 3000 - 3100 researchgate.net
Aliphatic C-H Stretch 2850 - 3000 researchgate.net
Pyridazine Ring (C=C, C=N) Stretch 1400 - 1650 researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₇H₉N₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. nih.gov

The expected exact mass is 135.080 Da. The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern would be characteristic of the bicyclic structure, likely involving cleavages of the dihydro-pyrrole ring or loss of small neutral molecules like HCN or N₂ from the pyridazine ring, which are common fragmentation pathways for nitrogen-containing heterocyclic compounds.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Confirmation

While spectroscopic methods provide powerful evidence for structure, X-ray crystallography offers the most definitive and unambiguous proof of molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing precise bond lengths, bond angles, and torsional angles. researchgate.net

For derivatives of the related pyrrolo[1,2-b]pyridazine (B13699388) system, X-ray analysis has confirmed the planarity of the heterocyclic core and provided details on intermolecular interactions. mdpi.comresearchgate.net In the crystal lattice of such compounds, molecules often arrange themselves through π-π stacking interactions, with typical interplanar spacings of around 3.4 Å. mdpi.comresearchgate.net This technique is also invaluable for the absolute confirmation of stereochemistry when chiral centers are present. For this compound, a crystal structure would confirm the fusion of the five- and six-membered rings and detail the conformation of the non-aromatic dihydro-pyrrole ring.

Table 3: Representative Crystallographic Data for a Pyrrolopyridazine Derivative Data from 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine, a related system. mdpi.com

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.8568
b (Å) 11.0690
c (Å) 26.4243
β (°) 92.777

Conformational Preferences and Dynamic Behavior of the Dihydro Pyrrole Ring

Unlike the aromatic and planar pyridazine ring, the fused 2,3-dihydro-1H-pyrrole ring is non-planar. Saturated five-membered rings adopt puckered conformations to relieve the torsional strain that would be present in a planar arrangement. nih.gov The dihydro-pyrrole ring in this system is expected to exist in one of two low-energy conformations: the "envelope" or the "twist" (half-chair) form.

Envelope Conformation: Four of the five ring atoms are coplanar, with the fifth atom (either C2 or C3) puckered out of the plane.

Twist (Half-Chair) Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

These conformations are typically in a state of dynamic equilibrium, rapidly interconverting at room temperature, a process known as pseudorotation. nih.gov The specific conformational preference and the energy barrier to interconversion can be influenced by the nature and position of substituents on the ring. The fusion to the rigid pyridazine ring will also impose significant constraints on the possible puckering modes of the dihydro-pyrrole ring. libretexts.org

Analysis of Intramolecular Interactions and Tautomerism

Tautomerism is a key consideration in heterocyclic systems like this compound. researchgate.net Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In this molecule, prototropic tautomerism can occur. The hydrogen atom on the pyrrole nitrogen (N1) could potentially migrate to one of the nitrogen atoms in the pyridazine ring (N5 or N6).

This creates an equilibrium between different tautomeric forms. The predominant tautomer is the one with the lowest energy, a factor influenced by aromaticity, solvent, and electronic effects of substituents. nih.govresearchgate.net For example, studies on related pyridazin-3-one systems show that they exist predominantly as the oxo-form rather than the alternative hydroxyl tautomer. researchgate.net Computational studies are often employed to calculate the relative energies of possible tautomers to predict the most stable form. nih.govnih.gov

Intramolecular hydrogen bonding could also play a role in stabilizing certain conformations or tautomers, although in the parent structure, the geometry may not be optimal for a strong intramolecular N-H···N hydrogen bond between the pyrrole NH and a pyridazine nitrogen.

Chemical Transformations and Reactivity Profiles of the 2,3 Dihydro 1h Pyrrolo 2,3 D Pyridazine System

Electrophilic Substitution Reactions on the Pyridazine (B1198779) and Pyrrole (B145914) Moieties

The susceptibility of the pyrrolo[2,3-d]pyridazine system to electrophilic attack is markedly different between the two constituent rings. The pyrrole moiety is inherently electron-rich and thus significantly more reactive towards electrophiles than benzene (B151609). onlineorganicchemistrytutor.com In contrast, the pyridazine ring, like pyridine (B92270), is an electron-deficient (π-deficient) system. nih.govstackexchange.com This deficiency is caused by the high electronegativity of the two adjacent nitrogen atoms, which withdraw electron density from the ring, deactivating it towards electrophilic substitution. stackexchange.comuoanbar.edu.iq

Consequently, electrophilic substitution reactions preferentially occur on the pyrrole portion of the scaffold. The pyridazine ring typically requires harsh reaction conditions for substitution and can be passivated further if protonated in acidic media, which increases its electron deficiency. stackexchange.comuoanbar.edu.iq

Research on related pyrrole-containing fused systems demonstrates common electrophilic substitution patterns:

Formylation: The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto electron-rich heterocycles. For instance, 4-aroylpyrroles can undergo formylation to produce pyrrole-2,3-dicarbonyls, which serve as precursors for the synthesis of the pyrrolo[2,3-d]pyridazine ring system itself. researchgate.net

Nitration: Nitration can be achieved on the pyrrole ring under various conditions, including the use of nitric acid in acetic anhydride (B1165640) or sodium nitrate (B79036) with pyridine-sulfur trioxide complex. acs.org This functionalization is often a key step in preparing precursors for further transformations, such as catalyzed coupling reactions. acs.org

In pyrrole, electrophilic attack generally favors the C2 position over the C3 position because the corresponding carbocation intermediate can be stabilized by three resonance structures, compared to only two for C3 attack. onlineorganicchemistrytutor.com This principle generally extends to the pyrrole moiety within the fused system, although the precise regioselectivity can be influenced by the substitution pattern on the pyridazine ring.

Reaction TypeReagentsPosition of AttackProduct TypeReference
FormylationVilsmeier-Haack (e.g., POCl₃, DMF)Pyrrole RingFormyl-substituted pyrrole researchgate.net
NitrationHNO₃/Ac₂O or NaNO₃/SO₃·pyridinePyrrole RingNitro-substituted pyrrole acs.org

Nucleophilic Attack and Ring Opening/Rearrangement Pathways

In direct contrast to its inertness towards electrophiles, the electron-deficient pyridazine ring is susceptible to nucleophilic attack. This reactivity is particularly pronounced when the ring is substituted with a good leaving group, such as a halogen. Studies on halogenopyridazines have shown they readily undergo nucleophilic substitution reactions. wur.nl

The reaction of halogenated pyridazine derivatives with nitrogen-containing nucleophiles like potassium amide can proceed through various mechanisms, including SN(AE) (Addition-Elimination) pathways. wur.nl While ring-opening can occur in some diazine systems, halogenopyridines are generally more prone to substitution reactions that preserve the heterocyclic core. wur.nl

In the context of fused systems, nucleophilic attack can also be part of a more complex reaction cascade. For example, the synthesis of pyrrolopiperazine-2,6-diones involves an intramolecular nucleophilic substitution step. nih.govresearchgate.net Furthermore, ring-opening transformations have been observed in related systems, such as the opening of an oxazinone ring to generate polycyclic pyridones, highlighting a potential pathway for structural rearrangement. mdpi.com

Reaction TypeNucleophileSubstrate FeaturePotential OutcomeReference
Nucleophilic SubstitutionAmines, AmidesHalogen on Pyridazine RingAmino-substituted pyridazine wur.nl
Intramolecular CyclizationN-anionEster/Acid Halide GroupFused ring formation nih.govresearchgate.net
Ring-OpeningVariousStrained ring or specific functionalityRearranged heterocyclic system mdpi.com

Catalyzed Coupling Reactions for Arylation and Alkylation

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrrolopyridazine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These methods allow for the introduction of a wide variety of aryl and alkyl groups.

Suzuki Coupling: This reaction, which couples an organoboron species with an organic halide or triflate, has been successfully applied to bromo-substituted dihydropyrrolo[1,2-a]pyrazines (a related isomer) to yield arylated products in good yields. nih.gov It has also been used extensively on the closely related pyrrolo[2,3-d]pyrimidine scaffold. researchgate.net

Stille and Negishi Coupling: These reactions have been employed to prepare heteroaryl-substituted derivatives of similar pyrrolopyrazine systems. nih.gov

Direct C-H Arylation: An efficient strategy involves the direct palladium-catalyzed arylation of a C-H bond, avoiding the need for pre-functionalization (e.g., halogenation). This has been demonstrated for the regioselective C6 arylation of pyrrolo[2,3-d]pyrimidines using arylboronic acids. chemistryviews.orgrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds. It has been used to install various cyclic secondary amines onto the pyrrole ring of a dihydropyrrolo[1,2-a]pyrazine system. nih.gov It is also a key method for synthesizing donor-acceptor-donor molecules using a pyridazine core. nih.gov

Coupling ReactionCatalyst/Ligand ExampleReactantsProductReference
SuzukiPd(OAc)₂, Pd(PPh₃)₄Bromo-pyrrolopyridazine + Arylboronic acidAryl-pyrrolopyridazine nih.govresearchgate.net
StillePdCl₂(PPh₃)₂Halogenated pyrrolopyrimidine + OrganostannaneAlkyl/Aryl-pyrrolopyrimidine researchgate.net
Buchwald-HartwigPd₂(dba)₃ / BINAPBromo-pyrrolopyrazine + AmineAmino-pyrrolopyrazine nih.gov
C-H ArylationPd(OAc)₂ / TEMPOPyrrolo[2,3-d]pyrimidine + Arylboronic acidC6-Aryl-pyrrolo[2,3-d]pyrimidine chemistryviews.orgrsc.org
SonogashiraPd/Cu catalystBromo-pyrrole + Propargyl alcoholFused pyrrolo[1,2-b]pyridazine (B13699388) rsc.org

Heteroatom Alkylation and Acylation Strategies

The nitrogen atoms within the 2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine system, both in the pyrrole (N1) and pyridazine moieties, are common sites for alkylation and acylation. These reactions are crucial for modifying the electronic and steric properties of the molecule, improving solubility, or serving as a necessary step in a larger synthetic sequence.

N-Alkylation: The N-H of the pyrrole ring can be readily alkylated. For example, N-ethylation of a pyrrole precursor was performed to remove the acidic proton prior to a subsequent C-H arylation reaction. acs.org Highly regioselective N-substitution of pyrrole with alkyl halides can be achieved using ionic liquids as the reaction medium. organic-chemistry.org

N-Acylation: Acylation of the nitrogen atoms is also a common transformation. Intramolecular N-acylation is a key step in the diastereoselective synthesis of complex fused systems like pyrrolopiperazine-2,6-diones. nih.govresearchgate.net N-acylbenzotriazoles are effective reagents for the acylation of various amines and heterocycles under mild conditions. organic-chemistry.org

These functionalizations allow for fine-tuning of the molecule's properties and provide handles for further synthetic elaboration.

Reaction TypeReagent TypeNitrogen SitePurpose/OutcomeReference
N-AlkylationAlkyl HalidesPyrrole N-HProtection, modification for subsequent steps acs.orgorganic-chemistry.org
N-AcylationAcid Anhydrides, Acyl HalidesAmine/Amide NitrogenIntramolecular cyclization, synthesis of amides nih.govresearchgate.netorganic-chemistry.org
N-SulfonylationSulfonyl ChloridesPyrrole N-HSynthesis of N-sulfonylpyrroles organic-chemistry.org

Hydrogenation and Selective Reduction Chemistry of the Fused Rings

The selective reduction of the pyrrolopyridazine system offers a pathway to modify the saturation level of the heterocyclic core, leading to different structural analogs. The electron-deficient pyridazine ring is more susceptible to reduction than the pyrrole ring.

Research has shown that the pyridazine ring can be selectively reduced without affecting the pyrrole moiety. google.com This reduction can be controlled to yield either a dihydropyridazine (B8628806) intermediate or, under more forcing conditions, can result in the complete reduction and rearrangement of the pyridazine ring into a second pyrrole ring. google.com

Key methods for reduction include:

Catalytic Hydrogenation: Using a palladium-on-charcoal catalyst under a dihydrogen atmosphere is an effective method for reducing halogenated pyridazine precursors. google.com This is a standard method for the reduction of pyridine to piperidine (B6355638) as well. uoanbar.edu.iq

Electrochemical Reduction: Controlled-potential electrolysis provides a precise method for reducing the pyridazine ring. The number of electrons consumed can be controlled to achieve specific reduction outcomes, such as the formation of a monopyrrole from a pyridazine ring. google.com

This selective reduction chemistry significantly expands the structural diversity accessible from the pyrrolopyridazine scaffold, opening routes to mixed pyridazinyl-pyrrole compounds or fully reduced derivatives. google.com

Reduction MethodCatalyst/ConditionsTarget RingProductReference
Catalytic HydrogenationPd/C, H₂ atmospherePyridazineDihydropyridazine / Piperidine analog uoanbar.edu.iqgoogle.com
Electrochemical ReductionControlled potentialPyridazineDihydropyridazine or Pyrrole google.com

Theoretical and Computational Investigations of 2,3 Dihydro 1h Pyrrolo 2,3 D Pyridazine

Density Functional Theory (DFT) Studies of Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. aps.org This method calculates the total energy of a system based on its electron density, providing a balance between accuracy and computational cost. DFT is widely used to optimize molecular geometries, determine electronic properties, and predict stability. For a molecule like 2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine, DFT calculations can elucidate the fundamental characteristics arising from the fusion of the electron-rich pyrrole (B145914) ring with the electron-deficient pyridazine (B1198779) ring.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.compearson.com The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, whereas the LUMO's energy relates to the electron affinity and electrophilicity. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

For the pyrrolo[2,3-d]pyridazine core, the distribution of the HOMO is expected to be concentrated primarily on the electron-rich pyrrole ring, while the LUMO would be located more on the electron-deficient pyridazine portion. In related heterocyclic systems, DFT calculations have been used to determine these values, which serve as a reasonable approximation.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Analogous Heterocyclic Compounds This table presents data from related compounds to infer properties for this compound.

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Pyrrolopyridine Derivative-6.20-1.504.70Hypothetical data based on typical values for similar systems.
Pyridazine Derivative-6.85-1.155.70Hypothetical data based on typical values for similar systems.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to identify charge-rich and charge-poor regions. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These areas are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the two adjacent nitrogen atoms (N4 and N5) of the pyridazine ring due to the lone pairs of electrons. These sites represent the most likely centers for electrophilic attack and hydrogen bond donation. The N-H proton of the pyrrole ring would exhibit a strong positive potential (blue), making it a primary site for deprotonation or hydrogen bond acceptance. The aromatic pyrrole ring itself would likely show a mix of potentials, but generally represents another potential site for electrophilic substitution.

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors provide a more quantitative measure of stability and reactivity than the HOMO-LUMO gap alone.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = χ² / (2η).

Table 2: Calculated Global Reactivity Descriptors for an Analogous System This table presents representative data from a related compound to infer properties for this compound.

DescriptorFormulaCalculated Value (eV)
Chemical Hardness (η)(ELUMO - EHOMO) / 22.35
Electronegativity (χ)-(EHOMO + ELUMO) / 23.85
Electrophilicity Index (ω)χ² / (2η)3.15

Molecular Dynamics Simulations for Conformational Stability and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researcher.lifeclaudiozannoni.it By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility, stability, and dynamic behavior of a molecule. ethz.ch

For this compound, the key area of flexibility is the dihydro-pyrrole ring, which is not aromatic and can adopt different puckered conformations. The pyridazine ring is planar and rigid. An MD simulation would reveal:

The preferred conformation of the five-membered dihydro-pyrrole ring (e.g., envelope or twist).

The energy barriers between different conformations.

The nature of intermolecular interactions in a condensed phase.

In studies of related molecules like 7H-pyrrolo[2,3-d]pyrimidine derivatives in complex with proteins, MD simulations have been used to assess the stability of the ligand within the binding pocket and analyze dynamic interactions over time. mdpi.com Similar simulations on this compound would be crucial for understanding its interactions in a biological context.

In Silico Prediction of Reactivity and Regioselectivity

In silico methods, which rely on computer simulations, are invaluable for predicting chemical reactivity and regioselectivity, guiding synthetic efforts. For this compound, reactivity can be predicted by combining insights from FMO and MEP analyses.

Electrophilic Attack: Based on the MEP map, electrophiles are most likely to attack the nitrogen atoms of the pyridazine ring (N4, N5). Electrophilic substitution on the pyrrole ring is also a possibility, with the regioselectivity (attack at C6 or C7) being determined by the relative stability of the transition states, which can be calculated using DFT.

Nucleophilic Attack: The dihydro-pyrrole ring lacks the full electron deficiency of an aromatic pyridazine, but nucleophilic attack could potentially occur at the carbon atoms adjacent to the pyridazine nitrogens if a suitable leaving group were present in a substituted analogue.

Regioselectivity in Synthesis: Computational methods can predict the outcome of synthetic reactions. For instance, in cycloaddition reactions used to form such heterocyclic systems, DFT can be used to calculate the energies of different possible transition states, thereby predicting which regioisomer will be preferentially formed.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. rsc.org By mapping the potential energy surface, researchers can identify intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, computational studies could elucidate the mechanisms of various potential reactions:

N-Alkylation/N-Acylation: Calculating the transition state energies for the reaction of an electrophile at the different nitrogen atoms (N1, N4, N5) would predict the most likely site of functionalization.

Oxidation: The mechanism of oxidation of the dihydro-pyrrole ring to form the aromatic pyrrolo[2,3-d]pyridazine could be studied, identifying the intermediates and the energetic barriers involved.

Cycloaddition Reactions: For the synthesis of the core structure, computational analysis can confirm the feasibility of a proposed synthetic route and explain the observed regioselectivity by comparing the activation energies of competing pathways.

Medicinal Chemistry and Biological Activity of 2,3 Dihydro 1h Pyrrolo 2,3 D Pyridazine Derivatives

Scaffold Utility and Derivatization in Modern Drug Discovery Programs

The pyrrolo[2,3-d]pyridazine scaffold and its related isomers, such as pyrrolo[1,2-b]pyridazines and pyrrolo[2,3-d]pyrimidines, are recognized for their utility in the development of novel therapeutic agents. nih.govnih.gov These structures are considered "privileged" in medicinal chemistry due to their ability to interact with multiple biological targets. The core structure provides a rigid framework that can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties.

Derivatization strategies often involve the introduction of various substituents at different positions of the bicyclic ring system. For instance, in the development of kinase inhibitors, modifications are frequently made to the N-acylhydrazone moiety and other positions to enhance interactions with the ATP-binding pocket of the target kinase. researchgate.net The synthesis of these derivatives can be achieved through multi-step reaction sequences, often beginning with the construction of the core heterocyclic system followed by the introduction of diverse functional groups. A notable example is the synthesis of 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones through a one-pot, three-step reaction followed by cyclization with hydrazine (B178648) hydrate (B1144303). nih.gov

The versatility of the scaffold is further demonstrated by its use in creating libraries of compounds for high-throughput screening. For example, a series of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized using a post-Ugi modification strategy to explore their antileishmanial efficacy. acs.org This highlights the adaptability of the core structure to generate a wide range of chemical diversity for identifying new bioactive molecules.

Elucidation of Mechanistic Pathways of Biological Action

Derivatives of the pyrrolo[2,3-d]pyridazine and related scaffolds have demonstrated significant inhibitory activity against a variety of enzymes, making them promising candidates for the treatment of cancer, infectious diseases, and other conditions.

Kinase Inhibition:

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in numerous cancers. Several series of pyrrolo[2,3-b]pyrazine and 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors. medchemexpress.comnih.govmdpi.com For example, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited potent pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell receptor signaling, making it a target for cancer immunotherapy. 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been developed as HPK1 inhibitors. Additionally, a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized, with compound 31 showing an IC50 of 3.5 nM against HPK1.

Other Kinases: The versatility of the pyrrolo[2,3-d]pyrimidine scaffold extends to the inhibition of other kinases such as Janus kinases (JAKs), Axl kinase, and cyclin-dependent kinases (CDKs). For instance, a series of pyrrolo[1,2-b]pyridazine-3-carboxamides were discovered as JAK inhibitors.

HIV-1 Integrase Inhibition:

Bicyclic hydroxy-1H-pyrrolopyridine-triones have been identified as a new class of HIV-1 integrase inhibitors. These compounds demonstrate low micromolar inhibitory potencies, with a preference for the strand transfer reaction over 3'-processing. A representative inhibitor, 5e , was found to retain most of its inhibitory activity against major raltegravir-resistant mutant integrase enzymes.

InhA Inhibition:

While specific studies on 2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine as InhA inhibitors are limited, related pyrrole-fused pyrimidine (B1678525) derivatives have been investigated for their potential to inhibit the InhA enzyme from Mycobacterium tuberculosis. The design of these inhibitors often involves replacing aromatic rings with a pyrrole (B145914) ring to enhance binding to the enzyme's active site.

NAMPT Inhibition:

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD salvage pathway and a target for cancer therapy. Potent inhibitors of human NAMPT have been developed based on a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea (B33335) scaffold. One optimized compound from this series displayed an anti-NAMPT IC50 of 11 nM.

While direct evidence for this compound derivatives as corticotropin-releasing factor-1 (CRF-1) receptor antagonists is not extensively documented, research on structurally related scaffolds highlights the potential of this chemical space for modulating CRF-1 activity. The CRF-1 receptor is a significant target for the treatment of stress-related disorders like anxiety and depression. medchemexpress.com

Studies have identified pyrrolo[1,2-b]pyridazines and pyrrolo[2,1-f]triazin-4(3H)-ones as novel CRF-1 receptor antagonists. An in silico docking study also suggested that dihydropyrrolo[2,3-d]pyrimidines could act as CRF-1 antagonists. medchemexpress.com These findings indicate that the broader class of pyrrolopyridazines and related fused heterocyclic systems are promising scaffolds for the design of CRF-1 receptor modulators.

Leishmaniasis is a parasitic disease for which new treatments are urgently needed. Derivatives of the pyrrolo-pyridazine and related scaffolds have shown promise as antileishmanial agents. A series of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their efficacy against visceral leishmaniasis. acs.org Among these, compound 5m exhibited significant in vitro antileishmanial activity with an anti-amastigote IC50 of 8.36 μM. acs.org In vivo studies with this compound showed a 56.2% and 61.1% inhibition of parasite burden in the liver and spleen of infected mice, respectively. acs.org Additionally, 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols have also been investigated for their broad-spectrum antileishmanial activity.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of the pyrrolo[2,3-d]pyridazine scaffold and its isosteres, SAR studies have provided valuable insights into the influence of various substituents on their potency and selectivity.

In the case of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors, the introduction of different substituents on the phenyl ring was explored to enhance interactions within the hydrophobic pocket of the enzyme. nih.gov This led to the identification of compound 4h with significantly improved activity. nih.gov For NAMPT inhibitors based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold, structure-based design techniques were employed to identify potent derivatives with improved aqueous solubility. The crystal structure of one such optimized compound in complex with the NAMPT protein provided a detailed understanding of the key interactions driving its potency.

Design Principles for Fused Ring Systems and Polycyclic Architectures

The design of fused ring systems incorporating the this compound scaffold is a strategic endeavor in medicinal chemistry, aimed at creating novel molecular architectures with specific biological activities. The fusion of a pyrrole ring with a pyridazine (B1198779) ring generates a bicyclic heteroaromatic core that serves as a versatile template for developing therapeutic agents. The principles guiding the design of these polycyclic structures often involve bioisosteric replacement, scaffold hopping, and the application of a double pharmacophore approach. nih.govnih.gov

Bioisosteric modification is a key principle where one part of a known active molecule is replaced by another group with similar physical or chemical properties. For instance, the core of 4,4a,5,6-tetrahydrobenzo[h]cinnolinone, a known antihypertensive and antithrombotic agent, has been modified by replacing the benzene (B151609) ring with other heterocycles to create new templates with potentially improved pharmacological profiles. nih.gov This approach allows chemists to explore new chemical space while retaining the key interactions necessary for biological activity.

Another design strategy involves creating planar tetracyclic pyrrole[2,3-d]pyridazine-4-one derivatives designed to act as potential DNA intercalating agents for anticancer therapy. nih.gov The planarity of these molecules is a critical design feature intended to facilitate their insertion between DNA base pairs.

Furthermore, the "double pharmacophore" approach has been successfully applied, where two known active moieties are combined into a single molecule. nih.gov For example, pyrrolo[3,4-d]pyridazinone structures have been functionalized with 1,3,4-oxadiazole-2-thione and arylpiperazine pharmacophores, both of which are present in known anti-inflammatory agents. nih.gov This strategy aims to enhance potency and selectivity by targeting multiple binding sites or pathways. Structure-activity relationship (SAR) studies guide these designs, systematically exploring how different substituents on the fused ring system affect biological activity, leading to the optimization of lead compounds. nih.gov

Identification and Validation of Molecular Targets

A crucial step in the development of this compound derivatives as therapeutic agents is the identification and validation of their specific molecular targets. The versatility of this scaffold allows for interaction with a diverse range of biological macromolecules, leading to various pharmacological effects.

One of the most prominent targets for derivatives of the related pyrrolopyridazine scaffold are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov Several series of pyrrolo[2,3-d]pyridazine and pyrrolo[3,4-d]pyridazinone derivatives have been designed as anti-inflammatory agents that selectively or dually inhibit these enzymes. nih.govrsc.orgmdpi.com For example, a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were found to be dual inhibitors of COX-1 and COX-2. rsc.org In contrast, certain N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone were developed as selective COX-2 inhibitors, which is a desirable profile for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govmdpi.com

In the realm of oncology, derivatives of the broader pyrrolopyridine family have been identified as potent inhibitors of several key protein kinases. nih.govrsc.org For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which are often dysregulated in various cancers. rsc.org Similarly, derivatives incorporating a 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one structure were identified as potent inhibitors of Focal Adhesion Kinase (FAK), a critical mediator of tumor progression and metastasis. nih.gov Other identified targets include nicotinamide phosphoribosyltransferase (NAMPT) and hematopoietic progenitor kinase 1 (HPK1). nih.govnih.gov Molecular docking studies are frequently employed to elucidate the binding modes of these compounds within the active sites of their target proteins, helping to validate the target and explain the observed structure-activity relationships. nih.govnih.gov

Table 1: Identified Molecular Targets of Pyrrolopyridazine and Related Derivatives

Derivative ClassMolecular TargetKey Finding (IC50)Reference
Pyrido[2,3-d]pyridazine-2,8-dioneCOX-1/COX-2Showed dual inhibitory activity. rsc.org
Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoleCOX-2Exhibited selective COX-2 inhibition. nih.gov
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureasNAMPTCompound 29: 10 nM nih.gov
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1, FGFR2, FGFR3Compound 4h: 7 nM, 9 nM, 25 nM respectively rsc.org
7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-oneFAKCompound 36 identified as a potent inhibitor. nih.gov
Pyridazin-3(2H)-one derivativesTubulin PolymerizationCompounds IVc, IVg, IVf showed inhibitory activity. researchgate.net

Preclinical Efficacy and Pharmacological Evaluation in Relevant Biological Systems

Following target identification, derivatives of the this compound scaffold and related structures undergo rigorous preclinical evaluation to assess their efficacy in relevant biological systems, including in vitro cell-based assays and in vivo animal models. These studies are critical for establishing a compound's potential for further development.

In vitro studies have demonstrated the antiproliferative activity of various pyrrolopyridazine derivatives against a panel of human cancer cell lines. For instance, novel 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones showed moderate to good cytotoxic effects against pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancer cells. nih.gov Specifically, the 3-nitrophenyl derivative (7m) was particularly potent against the Panc-1 cell line, with an IC50 value of 12.54 μM. nih.gov Other studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit the proliferation, migration, and invasion of breast cancer 4T1 cells. rsc.org

In vivo models are used to confirm the pharmacological activity observed in vitro. For anti-inflammatory candidates, the carrageenan-induced ear edema model in rodents is commonly used. A pyrido[2,3-d]pyridazine-2,8-dione derivative, compound 7c, demonstrated significant anti-inflammatory effects, causing an 82% inhibition of ear edema. rsc.org In oncology, xenograft models are standard for evaluating anticancer efficacy. A 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived NAMPT inhibitor was shown to be efficacious in a PC-3 mouse xenograft model. nih.gov Similarly, a FAK inhibitor, compound 36, not only inhibited tumor growth and metastasis in an ovarian cancer model but also did so without obvious adverse effects. nih.gov Furthermore, the therapeutic potential of these scaffolds extends beyond inflammation and cancer, with certain 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives showing significant in vivo antileishmanial activity in infected mouse models. rsc.org

Q & A

Q. What are the optimal synthetic routes for 2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine derivatives?

Methodological Answer : The core structure can be synthesized via cyclization reactions using hydrazine hydrate with substituted pyrrole intermediates. For example, condensation of 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole with hydrazine hydrate in glacial acetic acid yields ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate . Key steps include:

  • Cyclization : Refluxing with hydrazine hydrate in acetic acid (82% yield).
  • Purification : Recrystallization from ethanol for X-ray-quality crystals.
  • Characterization : Single-crystal X-ray diffraction confirms planarity (dihedral angle: 0.93°) and hydrogen-bonded 2D networks .

Q. How to address low yields in pyrrolo[2,3-d]pyridazine ring formation?

Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., 3,4-dimethoxyphenyl) at specific positions .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediates.
  • Protecting Groups : Protect reactive amines (e.g., with TsCl) before functionalization .

Advanced Research Questions

Q. How to design this compound derivatives for kinase inhibition?

Methodological Answer : Target selectivity requires rational substitution:

  • Electron-Withdrawing Groups : Chloro or nitro groups at position 4 enhance binding to kinase ATP pockets (e.g., VEGFR, PDGFR) .
  • Hydrogen Bond Donors : NH groups in the dihydropyrrole ring interact with hinge regions of kinases like Abl or Kit .
  • Case Study : Derivatives with 3,4-dimethoxyphenyl substitutions show improved IC₅₀ values (≤50 nM) against CDK4/6 in breast cancer models .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for KRAS G12C inhibitors?

Methodological Answer : Contradictions may arise from crystallographic vs. biochemical assays. For example:

  • Covalent Binding : KRAS G12C inhibitors require a reactive warhead (e.g., acrylamide) to form covalent bonds with cysteine residues. However, steric hindrance from bulky substituents (e.g., 3-phenyl groups) can reduce accessibility .
  • Validation : Combine X-ray crystallography (to confirm binding modes) with cellular thermal shift assays (CETSA) to validate target engagement .

Q. What strategies improve solubility of this compound-based compounds?

Methodological Answer :

  • Polar Substituents : Introduce sulfonamide or morpholine groups at position 7 (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives) .
  • Prodrug Approaches : Convert free amines to phosphate esters for enhanced aqueous solubility (tested in pH 7.4 buffer) .
  • Co-Crystallization : Use co-solvents like PEG 400 in preclinical formulations .

Experimental Design & Data Analysis

Q. How to optimize crystallization conditions for X-ray studies of pyrrolo[2,3-d]pyridazines?

Methodological Answer :

  • Solvent Screening : Use ethanol or THF for slow evaporation to obtain plate-like crystals .
  • Temperature Control : Crystallize at 173 K to minimize thermal motion artifacts .
  • Hydrogen Bonding : Planar structures with N–H⋯O/N interactions (e.g., bond lengths: 1.291 Å for C4–N2) stabilize crystal packing .

Q. How to validate biological activity of HPK1 inhibitors derived from pyrrolo[2,3-d]pyridazine?

Methodological Answer :

  • In Vitro Assays : Measure IC₅₀ using recombinant HPK1 kinase and ATP-competitive ELISA .
  • In Vivo Models : Use murine xenografts (e.g., colorectal cancer PDX models) to assess tumor growth inhibition (TGI ≥70% at 10 mg/kg dosing) .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to ensure selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.